![molecular formula C13H21N3 B1491314 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-38-7](/img/structure/B1491314.png)

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Overview

Description

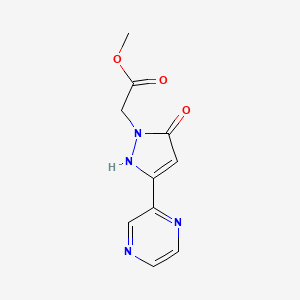

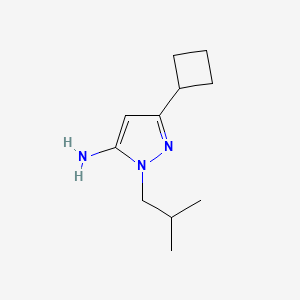

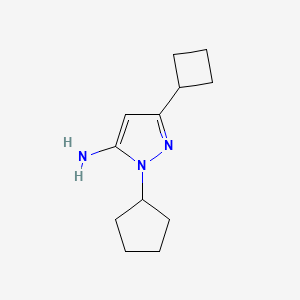

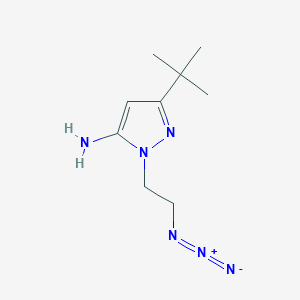

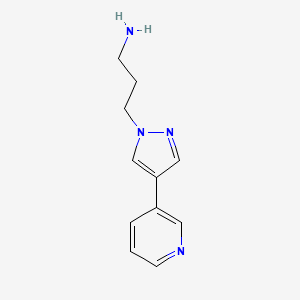

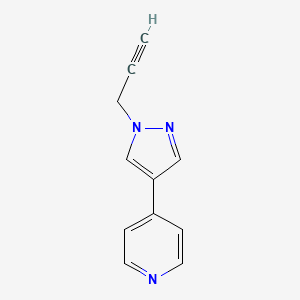

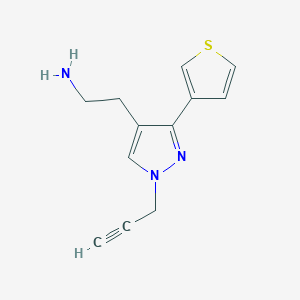

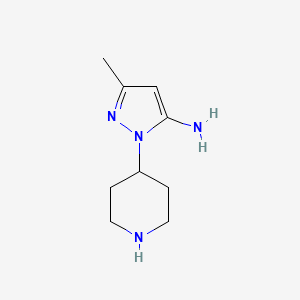

“1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute several derivatives or compounds which are useful in various fields like drugs, dyes and in organic synthesis . Piperidines, another component of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of such complex compounds often involves multicomponent reactions, cycloadditions, and cyclocondensations . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .Molecular Structure Analysis

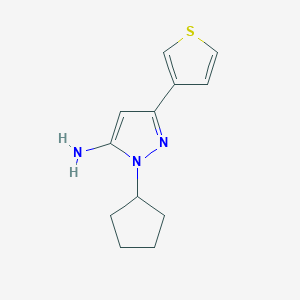

The molecular structure of “this compound” would be a complex arrangement of carbon, hydrogen, and nitrogen atoms. The pyrazole component is a five-membered ring with two nitrogen atoms, while the piperidine component is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the functional groups present in the pyrazole and piperidine components. These could include reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, imidazole, a similar compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Chemical Reactivity

- Compounds containing piperidine and pyrazole structures have been synthesized through one-pot reactions, showcasing their versatility in forming polyfunctional pyrazolyl-substituted monocyclic pyridines and fused pyridines, indicating applications in medicinal chemistry and material sciences (Latif, Rady, & Döupp, 2003).

- The cyclization reactions of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate resulted in the formation of pyrano and pyrimidinone derivatives, highlighting the potential for generating novel pharmacophores for drug discovery (Paronikyan et al., 2016).

Antimicrobial Activity

- Various synthesized compounds, including pyrazolyl-2, 4-thiazolidinediones, have exhibited antimicrobial and antifungal properties. This suggests the potential for developing new antibiotics and antifungal agents based on modifications of the core structure (Aneja et al., 2011).

Enzyme Inhibition and Pharmaceutical Applications

- Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential application in tuberculosis treatment (Jeankumar et al., 2013).

- Novel pyrazoles have been identified as σ1 receptor antagonists and shown to have clinical potential for pain management. The ability to synthesize compounds with high aqueous solubility and metabolic stability suggests their application in developing new therapeutic agents (Díaz et al., 2020).

Novel Synthesis Pathways

- Research has demonstrated the synthesis of new pyrazolyl-substituted and pyrazolofused compounds, providing novel pathways for the development of materials with potential application in various industries, including pharmaceuticals and organic electronics (Liu et al., 2013).

Mechanism of Action

Target of Action

It is known that many piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Biochemical Pathways

It is known that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Pharmacokinetics

It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

It is known that more than 7000 piperidine-related papers were published during the last five years according to sci-finder .

Action Environment

It is known that heterocyclic compounds play a significant part in the pharmaceutical industry .

Safety and Hazards

The safety and hazards associated with “1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” would depend on its specific properties and uses. For instance, similar compounds such as ethyl (piperidin-3-yl)acetate and 3-(Piperidin-2-yl)pyridine should be handled with care to avoid personal contact, inhalation, and contact with skin and eyes .

Future Directions

The future directions for “1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” could involve further exploration of its potential applications in various fields. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors, showing potential for further exploration .

properties

IUPAC Name |

1-ethyl-3-piperidin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16-12-8-5-6-10(12)13(15-16)11-7-3-4-9-14-11/h11,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMABMIRUIIOXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCC2)C(=N1)C3CCCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)